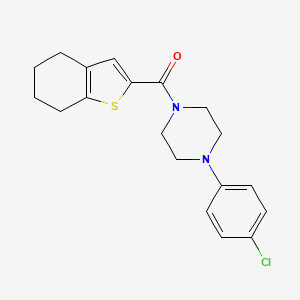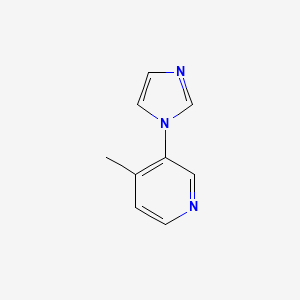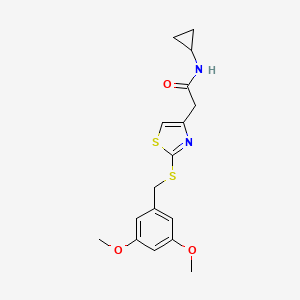
N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide: is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cyclopentyl group attached to one nitrogen atom and a 6-methylpyridin-2-yl group attached to the other nitrogen atom of the oxalamide moiety
Aplicaciones Científicas De Investigación
N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
Target of Action
The primary target of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
The compound interacts with the Methionine aminopeptidase by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in protein synthesis and regulation within the cell .
Biochemical Pathways
The inhibition of Methionine aminopeptidase could disrupt these pathways, leading to downstream effects on cell growth and function .
Pharmacokinetics
Like many small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Methionine aminopeptidase. By inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, potentially leading to effects such as slowed cell growth or altered cell function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of binding proteins or the individual’s metabolic rate .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide typically involves the reaction of cyclopentylamine with 6-methylpyridin-2-ylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting cyclopentylamine with oxalyl chloride.
Step 2: Reaction of the intermediate with 6-methylpyridin-2-ylamine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Comparación Con Compuestos Similares
- N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide
- N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide
Comparison: N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is unique due to the presence of the 6-methylpyridin-2-yl group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGZSOGRMDPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate](/img/structure/B2810087.png)



![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2810097.png)
![tert-butyl N-{3-formylspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2810098.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)

